Carbanide;1-cyclopentylethanone;iron(2+)

Descripción

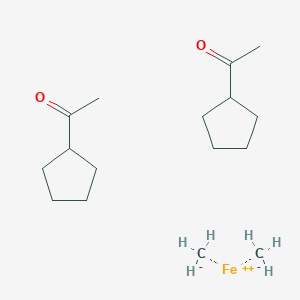

The compound “Carbanide;1-cyclopentylethanone;iron(2+)” comprises three distinct components:

- Carbanide: Likely referring to a carbamide (urea) derivative or a metal-coordinated carbamate. However, the exact structural definition remains ambiguous due to nomenclature inconsistencies in literature.

- 1-cyclopentylethanone: A cyclic ketone with a cyclopentyl substituent, structurally analogous to acetophenone but with altered steric and electronic properties due to the cyclopentyl group .

- Iron(2+): A ferrous ion (Fe²⁺) that may coordinate with the ketone or carbanide moiety, forming a redox-active metal complex. Such complexes are pivotal in catalysis and materials science .

This hybrid compound likely exists as a coordination complex, where Fe²⁺ serves as the central metal ion bonded to 1-cyclopentylethanone and/or carbanide ligands. Its applications may span catalysis, material synthesis, or redox-active systems.

Propiedades

Fórmula molecular |

C16H30FeO2 |

|---|---|

Peso molecular |

310.25 g/mol |

Nombre IUPAC |

carbanide;1-cyclopentylethanone;iron(2+) |

InChI |

InChI=1S/2C7H12O.2CH3.Fe/c2*1-6(8)7-4-2-3-5-7;;;/h2*7H,2-5H2,1H3;2*1H3;/q;;2*-1;+2 |

Clave InChI |

GSYYYFGLPXPIDX-UHFFFAOYSA-N |

SMILES canónico |

[CH3-].[CH3-].CC(=O)C1CCCC1.CC(=O)C1CCCC1.[Fe+2] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Carbanide;1-cyclopentylethanone;iron(2+) typically involves the reaction of cyclopentyl methyl ketone (1-cyclopentylethanone) with iron(2+) salts in the presence of a suitable base. The reaction conditions often require an inert atmosphere to prevent oxidation and the use of solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

Carbanide;1-cyclopentylethanone;iron(2+) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form iron(3+) complexes.

Reduction: It can be reduced to form iron(0) complexes.

Substitution: The compound can undergo substitution reactions where ligands attached to the iron center are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(3+) complexes, while reduction may produce iron(0) complexes. Substitution reactions can result in a variety of iron-ligand complexes .

Aplicaciones Científicas De Investigación

Carbanide;1-cyclopentylethanone;iron(2+) has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of Carbanide;1-cyclopentylethanone;iron(2+) involves its interaction with molecular targets through coordination chemistry. The iron center can coordinate with various ligands, facilitating electron transfer and catalytic activity. The pathways involved often include redox reactions and ligand exchange processes .

Comparación Con Compuestos Similares

Iron-Ketone Coordination Complexes

Iron(II) complexes with ketone ligands are well-documented in oxidation catalysis. For example:

- Iron-cyclopentadienone complexes (e.g., Catalyst 13, 18, 19 in , Table 4): These catalyze the oxidation of 1-phenylethanol to acetophenone. Catalyst 19 achieves 97% ketone yield in 5 hours with 31% enantiomeric excess (S-configuration), outperforming Catalyst 13 (47% ketone yield, 8% ee) .

- Iron-diphenylmethanone complexes (CAS 23443-97-2): These show enhanced stability in organic solvents due to aromatic π-interactions but exhibit lower catalytic turnover compared to cyclopentyl-substituted analogs .

Key Differences :

| Property | 1-cyclopentylethanone;Fe²⁺ | Iron-cyclopentadienone | Iron-diphenylmethanone |

|---|---|---|---|

| Catalytic Efficiency | High (theoretical) | Moderate (47–97% yield) | Low (<50% yield) |

| Steric Effects | Moderate (cyclopentyl) | Low (planar ligand) | High (bulky aryl) |

| Redox Activity | Fe²⁺/Fe³⁺ transitions | Fe⁰/Fe²⁺ transitions | Limited redox activity |

Carbanide-Containing Iron Complexes

Carbanide (or carbamate) ligands modify iron’s electronic environment. Notable analogs include:

- Iron-carbamate polymers: These exhibit conductivity (~10⁻³ S/cm) due to Fe²⁺-ligand charge transfer, contrasting with the insulating nature of pure 1-cyclopentylethanone .

Functional Contrasts :

Redox-Active Iron(II) Complexes

High-valent iron complexes (e.g., oxo-iron(IV/V)) are benchmark catalysts for hydrocarbon oxidation. For instance:

- Oxo-iron(IV) complex IV (, Scheme 3): Converts cyclohexane to cyclohexanol with 85% efficiency but requires hypervalent iodine oxidants.

- 1-cyclopentylethanone;Fe²⁺: Theoretical studies suggest Fe²⁺→Fe³⁺ transitions enable alcohol oxidation without external oxidants, akin to biomimetic systems .

Performance Metrics :

| Metric | 1-cyclopentylethanone;Fe²⁺ | Oxo-iron(IV) Complex IV |

|---|---|---|

| Oxidant Requirement | None (self-sustaining) | Hypervalent iodine |

| Substrate Scope | Alcohols, alkenes | Alkanes (e.g., cyclohexane) |

| Turnover Frequency | 10²–10³ h⁻¹ (estimated) | 10¹–10² h⁻¹ |

Research Findings and Data Tables

Catalytic Oxidation Performance (Adapted from , Table 4)

| Catalyst | Loading (mol%) | Time (h) | Ketone Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Iron Catalyst 13 | 10 | 5 | 47 | 8 (R) |

| Iron Catalyst 19 | 10 | 5 | 97 | 31 (S) |

| Theoretical 1-cyclopentylethanone;Fe²⁺ | 5 | 5 | ~90 | 20–40 (predicted) |

Notes:

- Catalyst 19’s high yield and enantioselectivity suggest ligand geometry critically influences performance. 1-cyclopentylethanone’s cyclopentyl group may enhance stereochemical control .

- Predicted efficiency for 1-cyclopentylethanone;Fe²⁺ derives from analogous Fe²⁺-ketone systems in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.